(4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol chemical properties
(4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol chemical properties
An In-depth Technical Guide to (4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol: Properties, Synthesis, and Applications
Foreword
As a Senior Application Scientist, my focus extends beyond the mere cataloging of chemical properties. It lies in understanding the narrative of a molecule—how its structure dictates its function, how its reactivity opens doors for novel synthesis, and how its chirality can be leveraged to solve complex biological puzzles. This guide is dedicated to (4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol, a chiral monoterpenoid alcohol that serves as a pivotal intermediate in synthetic and medicinal chemistry. We will explore this compound not as a static entry in a chemical database, but as a dynamic tool for innovation, grounded in the principles of stereochemistry and reactivity. The methodologies and insights presented herein are designed to be self-validating, providing not just protocols, but the underlying chemical logic that ensures their success and reproducibility.
Introduction and Strategic Importance
(4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol, a derivative of the naturally abundant monoterpene limonene, is a chiral cyclohexenol of significant interest in organic synthesis.[1] Its structure is a compelling confluence of functional groups: a tertiary alcohol, a trisubstituted olefin within the cyclohexene ring, and a chiral center defined by the (4R) absolute configuration. This unique combination makes it an invaluable stereochemically defined building block for the synthesis of complex molecules, particularly terpenoids and cannabinoids.[1][2] Its chirality is crucial for probing chiral recognition in biological systems and for the enantiomerically pure synthesis of target molecules in drug development.[1]
Physicochemical and Stereochemical Properties
The physical and chemical properties of a compound are the foundation of its application. For a chiral intermediate, stereochemical integrity is paramount.
Core Chemical Identity
The compound's identity is defined by its molecular structure and associated identifiers. Its molecular formula is C₁₀H₁₆O, corresponding to a molecular weight of approximately 152.23 g/mol .[1][3]
| Property | Value | Source |
| IUPAC Name | (4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol | [3] |
| Molecular Formula | C₁₀H₁₆O | [1][4] |
| Molecular Weight | 152.23 g/mol | [1][3] |
| CAS Number | 861892-40-2 | |
| Appearance | Colorless to brown liquid or solid | [4] |
| Boiling Point | 216.8°C at 760 mmHg | [4] |
| Melting Point | 18 °C | [3] |
| pKa (Predicted) | 14.66 ± 0.40 | [5] |
| Storage | 2-8°C, dry and sealed | [4][6] |
The Significance of the (4R) Configuration
The term "(4R)" refers to the absolute stereochemistry at the 4th carbon of the cyclohexene ring, as defined by the Cahn-Ingold-Prelog priority rules. This specific spatial arrangement of the isopropenyl group is critical. In asymmetric synthesis, starting with a defined stereocenter allows for the controlled generation of subsequent stereocenters, a process known as chirality transfer. This is fundamental in drug development, where often only one enantiomer of a drug is biologically active, while the other may be inactive or even harmful. The (4R) configuration of this molecule is directly derived from its precursor, (+)-Limonene, making it a readily accessible chiral pool starting material.
Spectroscopic Profile
Spectroscopic analysis is essential for structural verification and quality control. The key features for (4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol are found in its IR and NMR spectra.
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Infrared (IR) Spectroscopy : The IR spectrum provides clear evidence of the key functional groups. A strong, broad absorption peak is expected around 3354 cm⁻¹ for the O-H stretch of the alcohol.[2] The C=C stretching of the alkene groups appears around 1644 cm⁻¹.[2] Strong peaks at 888 cm⁻¹ are characteristic of the C=CH bending in the isopropenyl group.[2]
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¹H Nuclear Magnetic Resonance (NMR) Spectroscopy : The ¹H NMR spectrum gives detailed information about the proton environment. Key expected signals include:
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Vinyl protons on the cyclohexene ring (H2 and H3) appearing as multiplets between δ 5.6-5.7 ppm.[2]
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The hydroxyl proton (OH) signal, which can be broad and variable in position.
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Signals for the methyl groups and the protons of the isopropenyl group.
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Synthesis and Chemical Reactivity
The utility of this compound is defined by its synthesis and subsequent chemical transformations.
Synthetic Protocols
Two primary routes provide access to this chiral alcohol. The choice of method depends on the desired scale, available starting materials, and stereochemical requirements.
Protocol 1: Synthesis from (+)-Limonene
This is a common and logical pathway, leveraging a cheap, naturally occurring chiral starting material. The causality is clear: the stereocenter in limonene is transferred to the product.
Experimental Workflow: Synthesis from (+)-Limonene
Caption: Synthesis of the target compound from (+)-Limonene.
Methodology:
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Epoxidation of Limonene: (+)-Limonene is dissolved in a suitable solvent like dichloromethane (DCM). A peracid, such as meta-chloroperoxybenzoic acid (m-CPBA), is added portion-wise at 0°C to control the exothermic reaction. The reaction selectively epoxidizes the endocyclic double bond.[1]
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Acid-Catalyzed Hydrolysis: Following the epoxidation, the resulting limonene oxide is subjected to hydrolysis under acidic conditions (e.g., dilute sulfuric acid).[1] This opens the epoxide ring to form the diol, which then rearranges to the more stable allylic alcohol.
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Work-up and Purification: The reaction is quenched, and the organic layer is extracted, dried, and concentrated. The crude product is then purified via column chromatography to yield the final compound.
Chemical Reactivity
The molecule's reactivity is governed by its two primary functional groups: the tertiary alcohol and the two alkene moieties. This dual functionality allows for a wide range of subsequent transformations.
Logical Diagram: Key Reactivity Pathways
Caption: Reactivity map of the primary functional groups.
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Oxidation: The tertiary alcohol is resistant to oxidation under standard conditions. However, the allylic nature of the alcohol can lead to rearrangements or other reactions under harsh oxidative conditions. The primary reactions will involve the alkene groups.[1]
-
Reduction: Catalytic hydrogenation (e.g., H₂ over Pd/C) will reduce both the endocyclic and exocyclic double bonds, yielding the corresponding saturated cyclohexanol derivative.[1]
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Substitution: The hydroxyl group can be replaced by other functional groups through nucleophilic substitution reactions, typically after activation (e.g., conversion to a tosylate or reaction under acidic conditions).[1]
Applications in Research and Drug Development
The true value of this molecule is realized in its application as a synthetic intermediate.
Synthesis of Cannabinoids
A significant application is in the synthesis of cannabidiol (CBD) and Tetrahydrocannabinol (THC) analogues.[2] It serves as an acetal reagent that can be coupled with other fragments, such as olivetol, to construct the core tricyclic structure of cannabinoids. The inherent chirality of the molecule is essential for producing enantiomerically specific cannabinoid targets.[7]
Natural Product Synthesis
The compound's terpenoid backbone makes it a logical starting point for the synthesis of more complex natural products.[1] Its functional groups provide handles for cyclization reactions, asymmetric synthesis, and the systematic study of structure-activity relationships in related compounds.[1]
Neuropharmacology Research
The compound, sometimes referred to as Prottremine, has been investigated for potential biological activities, particularly in neuropharmacology.[1] Its structural features suggest possible interactions with biological systems, and it has been explored for potential therapeutic effects in models of neurodegenerative diseases.[1] The mechanism of action is thought to involve the modulation of specific receptors or enzymes.[1]
Fragrance and Flavor Industry
As a terpenoid derivative, it possesses a distinct aroma and is used in the fragrance and flavor industries.[4] It can be incorporated into perfumes to impart fresh, woody, or floral notes and is also used as an intermediate in the synthesis of more complex aroma chemicals.[4]
Safety and Handling
Proper handling is crucial for laboratory safety. (1S,4R)-1-methyl-4-(prop-1-en-2-yl)cyclohex-2-enol is known to cause skin irritation and serious eye irritation and may cause respiratory irritation.[2]
-
Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.
-
Handling Precautions: Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a refrigerator (2-8°C) to maintain purity and stability.[4][6]
Conclusion
(4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol is more than a simple chiral alcohol; it is a versatile and powerful tool for the modern synthetic chemist. Its ready availability from natural sources, combined with its unique stereochemical and functional group arrangement, provides a reliable platform for the construction of complex, high-value molecules. From creating novel therapeutics to developing new fragrances, its applications are a testament to the enduring power of stereocontrolled synthesis.
References
- Benchchem. (4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol.
- ChemicalBook. (1S,4R)-1-methyl-4-(prop-1-en-2-yl)cyclohex-2-enol | 22972-51-6.
- ChemicalBook. (1S,4R)-1-methyl-4-(prop-1-en-2-yl)cyclohex-2-enol synthesis.
- PubChem. (1S,4R)-1-methyl-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol.
- Sigma-Aldrich. (1S,4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol.
- Guidechem. (1R,4S)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol.
- Sigma-Aldrich. (1S,4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol | 22972-51-6.
- BLDpharm. 22972-51-6|(1S,4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol.
- MySkinRecipes. (1S,4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol.
- International Laboratory USA. (4R)-1-METHYL-4-(PROP-1-EN-2-YL)CYCLOHEX-2-ENOL.
Sources
- 1. benchchem.com [benchchem.com]
- 2. (1S,4R)-1-methyl-4-(prop-1-en-2-yl)cyclohex-2-enol | 22972-51-6 [chemicalbook.com]
- 3. (1S,4R)-1-methyl-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol | C10H16O | CID 11105550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (1S,4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol [myskinrecipes.com]
- 5. Page loading... [guidechem.com]
- 6. (1S,4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol | 22972-51-6 [sigmaaldrich.com]
- 7. (1S,4R)-1-methyl-4-(prop-1-en-2-yl)cyclohex-2-enol synthesis - chemicalbook [chemicalbook.com]
